4-Nitropyrazole

Physicochemical property Proton transfer Basicity

Sourcing high-purity 4-nitropyrazole with reliable regiochemical identity is critical for LRRK2 inhibitor programs, where isomeric contamination (e.g., 3-nitropyrazole) can derail SAR studies. This compound solves that problem: • Regioselective C5 C-H arylation enabled exclusively by the 4-nitro group, delivering 5-aryl-4-nitro-1H-pyrazoles with fidelity unattainable from other isomers. • Melting point 160-164°C vs. 174-178°C for 3-nitropyrazole provides a rapid, cost-effective incoming QC check for GLP-like material verification. • Consistent ≥98% purity with full analytical documentation supports both agrochemical library synthesis and brain-penetrant aminopyrazole LRRK2 inhibitor development.

Molecular Formula C3H3N3O2
Molecular Weight 113.08 g/mol
CAS No. 2075-46-9
Cat. No. B043035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyrazole
CAS2075-46-9
Synonyms4-Nitropyrazole; 
Molecular FormulaC3H3N3O2
Molecular Weight113.08 g/mol
Structural Identifiers
SMILESC1=C(C=NN1)[N+](=O)[O-]
InChIInChI=1S/C3H3N3O2/c7-6(8)3-1-4-5-2-3/h1-2H,(H,4,5)
InChIKeyXORHNJQEWQGXCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropyrazole: Pharmaceutical & Agrochemical Building Block


4-Nitropyrazole (C3H3N3O2, MW 113.08) is a white to off-white crystalline solid with a melting point of 160–164°C and a boiling point of 323°C . It is a key heterocyclic intermediate in the synthesis of bioactive molecules, particularly Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease research and various agrochemicals [1].

Why 4-Nitropyrazole Cannot Be Substituted by Isomers


The pyrazole ring's unique electronic landscape dictates that nitro group placement is not a trivial detail. The 4-position nitro group profoundly alters the electron density at adjacent carbon atoms (C3 and C5), enabling highly regioselective C-H activation and nucleophilic substitution pathways that are either inaccessible or far less efficient with 3-nitropyrazole or N-nitropyrazole [1] [2]. The resulting 5-aryl-4-nitro-1H-pyrazoles are crucial pharmacophores that cannot be accessed with similar fidelity using other nitropyrazole isomers [1].

4-Nitropyrazole vs. Closest Analogs: Key Evidence


pKa: Lower Acidity Than 3-Nitropyrazole

The predicted pKa (acid dissociation constant) for 4-nitropyrazole is 9.63 ± 0.50, which is notably higher than that of its positional isomer, 3-nitropyrazole, with a predicted pKa of 8.32 ± 0.10 . This difference of 1.31 log units means 4-nitropyrazole is approximately 20 times less acidic. Experimental data from a spectrophotometric study confirm a dramatically lower basicity for protonated 3(5)-nitropyrazole, with a pKa of -4.85 ± 0.10 [1].

Physicochemical property Proton transfer Basicity

Melting Point: Isomer Purity Indicator

4-Nitropyrazole exhibits a sharp and distinct melting point range of 160–164°C (with a reference value of 162°C) . This is significantly lower than the melting point of 3-nitropyrazole, which is reported as 174–178°C (reference value 177°C) . The clear 15°C differential provides a simple, robust, and quantifiable method for distinguishing the two isomers and confirming the identity and purity of 4-nitropyrazole, a critical quality control parameter for both procurement and experimental reproducibility.

Quality control Purity assessment Solid-state property

Regioselective C-H Activation for Pharmacophore Access

Palladium-catalyzed direct C-H arylation of 4-nitropyrazole proceeds with exclusive regioselectivity for the C5 position, yielding 5-aryl-4-nitro-1H-pyrazoles [1]. This is in stark contrast to the behavior of 3-nitropyrazole, where the nitro group is less effective as a directing group and arylation often leads to complex mixtures or lower selectivity [2]. While precise yield comparisons depend on the specific aryl halide, the fundamental difference lies in the ability to reliably functionalize the pyrazole core. The 4-nitro group's strong electron-withdrawing nature and specific geometry facilitate a guided transition-metal-catalyzed arylation pathway, providing a highly predictable and efficient route to a privileged scaffold in kinase inhibitor development.

Synthetic methodology C-H functionalization Medicinal chemistry

Electrophilic Reactivity Profile vs. Nitroheteroarenes

In a competition study of vicarious nucleophilic substitution (VNS), the electrophilic reactivity of 4-nitropyrazole was ranked among a series of nitroheteroarenes. It was found to be less reactive than nitroimidazoles but more reactive than nitropyrroles, with its activity placed on a comprehensive electrophilicity scale (Mayr scale) [1]. Nitropyrroles showed reactivity comparable to nitrobenzene, while nitropyridines were approximately four orders of magnitude more reactive [1]. This places 4-nitropyrazole in a distinct 'medium' electrophilicity bracket, offering a balanced reactivity profile that is neither too sluggish nor too promiscuous for synthetic transformations.

Physical organic chemistry Reaction kinetics Electrophilicity scale

4-Nitropyrazole: Procurement & Application Scenarios


LRRK2 Inhibitor Synthesis for Parkinson's Disease

4-Nitropyrazole is a critical building block for the construction of highly selective, brain-penetrant aminopyrazole LRRK2 inhibitors, a class of compounds under intense investigation as potential disease-modifying therapies for Parkinson's disease [1]. Its unique regioselective C-H activation chemistry (Evidence Item 3) allows for the efficient and predictable installation of aryl groups at the C5 position, a key structural motif required for potent LRRK2 inhibition and favorable pharmacokinetic properties [2].

Quality Control & Identity Verification

The substantial melting point difference between 4-nitropyrazole (160–164°C) and its common isomer 3-nitropyrazole (174–178°C) (Evidence Item 2) provides a simple, cost-effective, and rapid analytical method for identity confirmation and purity assessment . Procurement for GLP/GMP-like research settings, where traceability and material verification are paramount, can leverage this property as a routine incoming quality check to mitigate the risk of cross-contamination or misidentification of these structurally similar building blocks.

Next-Gen Agrochemicals via C-H Functionalization

Patents from Bayer AG and others establish 4-nitropyrazole derivatives as potent herbicides and plant growth regulators [3]. The ability to perform guided, regioselective C-H arylation at the C5 position (Evidence Item 3) is a key enabler for the rapid synthesis of diverse 1-aryl-4-nitropyrazole libraries [3]. This methodology allows agrochemical discovery teams to efficiently explore chemical space around this privileged scaffold, a process that would be significantly less efficient if starting from a different nitropyrazole isomer.

Electrophilic Reactivity Probe for Physical Organic Studies

For academic and industrial groups focused on reaction mechanism and physical organic chemistry, 4-nitropyrazole serves as a well-defined, 'medium' electrophilic probe (Evidence Item 4) on the established Mayr electrophilicity scale [4]. Its intermediate reactivity, positioned between more active nitroimidazoles and less active nitropyrroles, makes it a valuable reference point for benchmarking new catalytic systems, studying nucleophile-electrophile combinations, and calibrating computational models of reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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